Metil 2,4-dihidroxibenzoato

Descripción general

Descripción

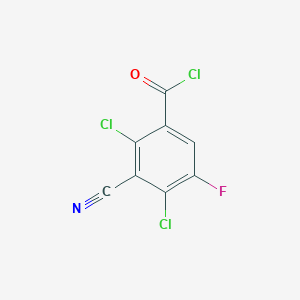

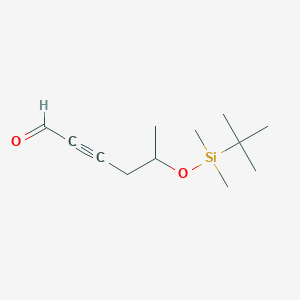

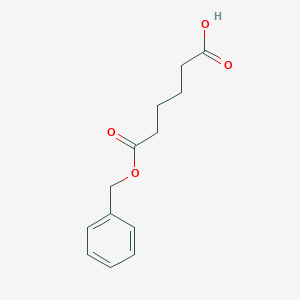

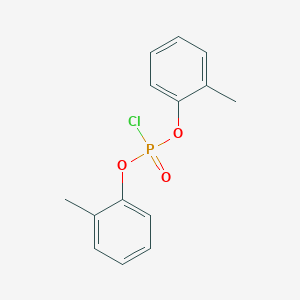

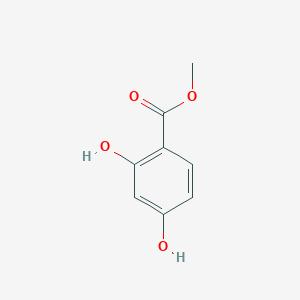

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring, and a methyl ester group at the carboxyl position. This compound is a white crystalline solid with a melting point of approximately 118-121°C .

Aplicaciones Científicas De Investigación

Methyl 2,4-dihydroxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Mecanismo De Acción

Target of Action

Methyl 2,4-dihydroxybenzoate (MDHB) is a phenolic acid derivative that has been found to have potential in preventing neurodegenerative diseases . The primary targets of MDHB are Carbonic Anhydrase (CA) IX/XII and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These targets play crucial roles in cellular metabolism and angiogenesis, respectively.

Mode of Action

MDHB acts as a potent dual inhibitor, interacting with its targets CA IX/XII and VEGFR-2 . It exhibits Ki values of 4.7 nM for hCA XII and 8.3 nM for hCA IX, alongside an IC50 of 26.3 nM for VEGFR-2 . This interaction results in the inhibition of these targets, which can lead to the prevention of neurodegenerative diseases .

Biochemical Pathways

It is known that the compound has a role in the reduction reaction of h2o2, catalyzed by reductive glutathione gsh, to catalyze h2o2 decomposition and protect cells .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . After intragastric administration, the parent drug was assayed in the urine and faeces of mice . A total of 96 metabolites of MDHB were identified .

Result of Action

The molecular and cellular effects of MDHB’s action include a reduced accumulation of lipofuscin, known as a biomarker for cellular damage and an autofluorescent protein that is cumulative in the progress of senescence .

Action Environment

MDHB is a white crystalline solid with a unique aroma . It is soluble in ethanol, ether, and some organic solvents, but almost insoluble in water . It is often used as a fragrance ingredient, enhancing the aroma and stability of products . During use, direct contact with skin and eyes should be avoided, as should inhalation of its vapor . It should be stored and handled with protective measures, away from sources of fire and flammable materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of methyl 2,4-dihydroxybenzoate often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Types of Reactions:

Oxidation: Methyl 2,4-dihydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparación Con Compuestos Similares

Methyl 2,4-dihydroxybenzoate can be compared with other similar compounds such as:

Methyl 3,4-dihydroxybenzoate: Similar structure but with hydroxyl groups at the 3 and 4 positions, leading to different chemical properties and reactivity.

Methyl 2,6-dihydroxybenzoate: Hydroxyl groups at the 2 and 6 positions, affecting its steric and electronic properties.

Methyl 2,5-dihydroxybenzoate: Hydroxyl groups at the 2 and 5 positions, resulting in unique reactivity patterns.

Uniqueness: Methyl 2,4-dihydroxybenzoate is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it valuable in various applications .

Propiedades

IUPAC Name |

methyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFCLXHRIYTHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022177 | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-47-2 | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4-DIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE68BU3OYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the biological activities reported for Methyl 2,4-dihydroxybenzoate?

A1: Methyl 2,4-dihydroxybenzoate has demonstrated antifungal activity against species like Candida albicans, Aspergillus flavus, and Fusarium oxysporium []. It also showed activity in stimulating the germination of curly dock seed (Rumex crispus) and urediniospores of curly dock rust (Uromyces rumicis) [].

Q2: How does Methyl 2,4-dihydroxybenzoate interact with the germination of curly dock seed and urediniospores?

A2: While the exact mechanism is not fully elucidated in the provided research, Methyl 2,4-dihydroxybenzoate, along with other compounds like benzonitrile and methyl salicylate, effectively stimulated the germination of both curly dock seed and urediniospores []. This suggests a potential interaction with biological pathways involved in seed and spore germination.

Q3: What is the molecular formula and weight of Methyl 2,4-dihydroxybenzoate?

A3: The molecular formula of Methyl 2,4-dihydroxybenzoate is C8H8O4, and its molecular weight is 168.15 g/mol.

Q4: Can you describe a synthetic route for Methyl 2,4-dihydroxybenzoate?

A4: Methyl 2,4-dihydroxybenzoate can be synthesized via the esterification of 2,4-dihydroxybenzoic acid with methanol using concentrated sulfuric acid as a catalyst [].

Q5: How does the structure of Methyl 2,4-dihydroxybenzoate influence its reactivity?

A5: The presence of the methyl ester group in Methyl 2,4-dihydroxybenzoate can hinder reactions at the ortho position (position 2 on the benzene ring) due to steric effects. This was observed during the attempted fluorination of Methyl 2,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, where only the para-substituted product was formed [].

Q6: What are the applications of Methyl 2,4-dihydroxybenzoate in material science?

A6: Derivatives of Methyl 2,4-dihydroxybenzoate have shown potential in developing mesomorphic materials []. These materials exhibit liquid crystal properties, making them useful in various applications like displays and sensors.

Q7: Are there any reported applications of Methyl 2,4-dihydroxybenzoate in bone grafting?

A7: Ethyl 2,4-dihydroxybenzoate, a close analogue of Methyl 2,4-dihydroxybenzoate, is suggested as a potential component in bone-grafting and bone-filling compositions. Research suggests it may improve alveolar bone formability, calcium accumulation rate, and alkaline phosphatase activity [].

Q8: How does Methyl 2,4-dihydroxybenzoate behave in molten salt environments?

A8: In molten potassium thiocyanate and Na+K+SCN- eutectic salts, Methyl 2,4-dihydroxybenzoate undergoes nucleophilic attack by thiocyanate ions on the methyl group, leading to solvolysis []. It also undergoes decarboxylation in these molten salt environments [].

Q9: What are the implications of using Methyl 2,4-dihydroxybenzoate in organic synthesis?

A9: Methyl 2,4-dihydroxybenzoate serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in synthesizing naturally occurring xanthones via thermal condensation reactions with various phenolic compounds [].

Q10: Has Methyl 2,4-dihydroxybenzoate been investigated in the context of bacterial enzymes?

A10: Yes, research has explored the interaction of Methyl 2,4-dihydroxybenzoate with the E. coli GyrB ATPase domain []. Understanding such interactions can provide insights into potential antibacterial drug development strategies.

Q11: Are there any known natural sources of Methyl 2,4-dihydroxybenzoate?

A11: Methyl 2,4-dihydroxybenzoate has been isolated and identified from the aerial part of the plant Dolichos falcata Klein, traditionally used for its medicinal properties []. It was also found in Lysimachia paridiformis Franch. var. stenophylla Franch [].

Q12: Are there any analytical methods available for detecting and quantifying Methyl 2,4-dihydroxybenzoate?

A12: While specific methods are not detailed in the provided research, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the detection, identification, and quantification of such compounds in various matrices [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.